7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H16BrN It is a brominated derivative of tetrahydronaphthalen-1-amine, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and bromine concentration, are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of de-brominated or modified amine derivatives.
Scientific Research Applications
7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the amine group play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the dimethyl groups at the 4th position.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 7th position.
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of both the bromine atom and the dimethyl groups in 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
7-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-5-11(14)9-7-8(13)3-4-10(9)12/h3-4,7,11H,5-6,14H2,1-2H3 |
InChI Key |
DALZLKLFWGJOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)Br)N)C |
Origin of Product |
United States |
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